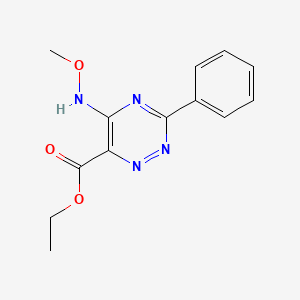

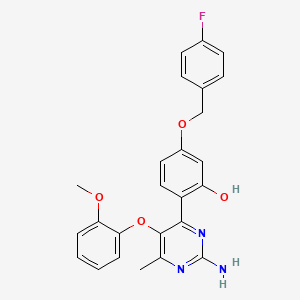

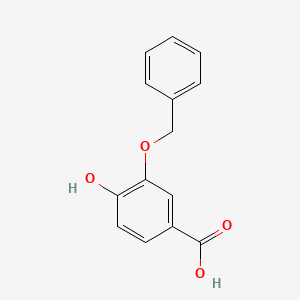

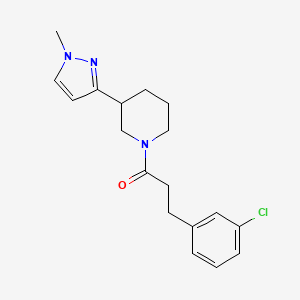

![molecular formula C12H12F6N2O B2926470 1-[3,5-Bis(trifluoromethyl)phenyl]-3-propylurea CAS No. 23751-81-7](/img/structure/B2926470.png)

1-[3,5-Bis(trifluoromethyl)phenyl]-3-propylurea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

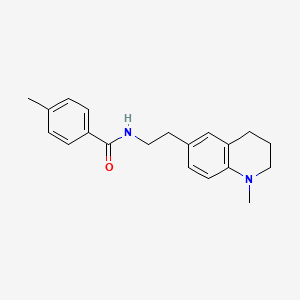

The compound “1-[3,5-Bis(trifluoromethyl)phenyl]-3-propylurea” seems to be a complex organic compound. It likely contains a urea group (-NH-CO-NH-) and a phenyl group (a ring of 6 carbon atoms, C6H5) that is substituted with two trifluoromethyl groups (-CF3) at the 3rd and 5th positions .

Synthesis Analysis

While specific synthesis methods for “1-[3,5-Bis(trifluoromethyl)phenyl]-3-propylurea” were not found, there are related compounds that have been synthesized. For instance, 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives have been synthesized as potent growth inhibitors of drug-resistant bacteria . Another study reported the efficient synthesis of a key chiral intermediate in painkillers, ®-1-[3,5-Bis(trifluoromethyl)phenyl]ethanamine, by a bienzyme cascade system .

Applications De Recherche Scientifique

Environmental Impact and Occupational Exposure

Occupational Exposure to Bisphenol A (BPA) A Reality That Still Needs to Be Unveiled

This review discusses the environmental and health concerns associated with Bisphenol A (BPA), a compound with structural similarities to many industrial chemicals, including phenylureas. It highlights the need for a better understanding of occupational exposure and its effects, suggesting relevance to the handling and safety protocols of chemicals like 1-[3,5-Bis(trifluoromethyl)phenyl]-3-propylurea (E. Ribeiro, C. Ladeira, S. Viegas, 2017).

Reproductive Toxicity and Endocrine Disruption

Contribution of Environmental Pollutants to Male Infertility A Working Model of Germ Cell Apoptosis Induced by Plasticizers

This study delves into the endocrine-disrupting effects of chemicals found in plastics, such as BPA, and their impact on male reproductive health. The research underscores the potential risks posed by similar chemical structures, prompting further investigation into the effects of compounds like 1-[3,5-Bis(trifluoromethyl)phenyl]-3-propylurea on reproductive health (Raúl Lagos-Cabré, R. Moreno, 2012).

Environmental Degradation and Remediation

Abiotic and Biotic Processes Governing the Fate of Phenylurea Herbicides in Soils A Review

This review article provides an in-depth analysis of the environmental fate of phenylurea herbicides, highlighting the significance of biodegradation in mitigating the environmental impact of these compounds. The insights could guide research into the degradation pathways and environmental persistence of related compounds, including 1-[3,5-Bis(trifluoromethyl)phenyl]-3-propylurea (S. Hussain, M. Arshad, D. Springael, S. R. Sørensen, G. Bending, M. Devers-Lamrani, Zahid Maqbool, F. Martin-Laurent, 2015).

Chemical Degradation and Polymer Research

Chemical Degradation of Polymers (Polyurethanes, Polycarbonate, and Polyamide) by Esters of H-phosphonic and Phosphoric Acids

This review focuses on the degradation pathways of various polymers, offering insights into the environmental and chemical degradation of complex compounds. Such research is pertinent for understanding the stability, degradation, and potential recycling pathways of chemicals related to 1-[3,5-Bis(trifluoromethyl)phenyl]-3-propylurea (V. Mitova, G. Grancharov, C. Molero, A. Borreguero, K. Troev, J. Rodríguez, 2013).

Orientations Futures

While specific future directions for “1-[3,5-Bis(trifluoromethyl)phenyl]-3-propylurea” are not available, research into related compounds continues. For instance, the synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as potent growth inhibitors of drug-resistant bacteria suggests potential applications in the development of new antibiotics .

Mécanisme D'action

Target of Action

Similar compounds, such as (thio)urea derivatives, have been used as organocatalysts in organic chemistry .

Mode of Action

It can be inferred from related (thio)urea derivatives that one of the key features is their ability to activate substrates and subsequently stabilize partially developing negative charges (eg, oxyanions) in the transition states employing explicit double hydrogen bonding .

Biochemical Pathways

Based on the mode of action, it can be speculated that this compound may influence pathways involving the activation of substrates and stabilization of partially developing negative charges .

Result of Action

Based on the mode of action, it can be inferred that this compound may influence the activation of substrates and stabilization of partially developing negative charges .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 1-[3,5-Bis(trifluoromethyl)phenyl]-3-propylurea. For instance, the use of natural deep-eutectic solvents (NADES) in a reaction system under microaerobic conditions has been shown to increase the substrate-to-catalyst ratio (S/C) in the production of similar compounds .

Propriétés

IUPAC Name |

1-[3,5-bis(trifluoromethyl)phenyl]-3-propylurea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12F6N2O/c1-2-3-19-10(21)20-9-5-7(11(13,14)15)4-8(6-9)12(16,17)18/h4-6H,2-3H2,1H3,(H2,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKDDLGQEGYOWJZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)NC1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12F6N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-Oxabicyclo[3.2.1]octan-2-amine hcl](/img/structure/B2926393.png)

![(1r,3s,5R,7S)-methyl 3-(1H-benzo[d]imidazole-5-carboxamido)adamantane-1-carboxylate](/img/structure/B2926396.png)

![1-[4-(Aminomethyl)piperidin-1-yl]-3-(4-methylpiperidin-1-yl)propan-2-ol](/img/structure/B2926400.png)

![(2Z)-2-[(2,4-difluorophenyl)imino]-N-(2,4-dimethylphenyl)-2H-chromene-3-carboxamide](/img/structure/B2926401.png)

![4-fluoro-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2926406.png)

![N-cyclohexyl-2-[6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-oxopyran-3-yl]oxyacetamide](/img/structure/B2926407.png)